molecular formula C23H30N2 B11120077 1-butyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-butyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11120077
M. Wt: 334.5 g/mol
InChI Key: UQEJFCJEOYQHEN-UHFFFAOYSA-N
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Description

1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a butyl group, a phenyl group substituted with a 2-methylpropyl group, and an ethyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can be achieved through a multi-step process involving Friedel-Crafts acylation and subsequent reduction reactions. The general synthetic route involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the acyl group onto the benzene ring.

    Reduction: The acylated product is then subjected to reduction conditions, such as Clemmensen reduction, to convert the acyl group to an alkyl group.

    Substitution: The resulting alkylated benzene derivative undergoes further substitution reactions to introduce the butyl and 2-methylpropyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkyl side chains, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halogens (Cl2, Br2), alkyl halides, nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds.

Scientific Research Applications

1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-IMIDAZOLE
  • 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-TRIAZOLE
  • 1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-OXAZOLE

Uniqueness

1-BUTYL-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both butyl and 2-methylpropyl groups attached to the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

1-butyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C23H30N2/c1-5-6-15-25-22-10-8-7-9-21(22)24-23(25)18(4)20-13-11-19(12-14-20)16-17(2)3/h7-14,17-18H,5-6,15-16H2,1-4H3

InChI Key

UQEJFCJEOYQHEN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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